2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride
CAS No.: 1174307-69-7
Cat. No.: VC3378995
Molecular Formula: C9H10Cl2N2
Molecular Weight: 217.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1174307-69-7 |
|---|---|
| Molecular Formula | C9H10Cl2N2 |
| Molecular Weight | 217.09 g/mol |
| IUPAC Name | 2-(chloromethyl)-7-methylimidazo[1,2-a]pyridine;hydrochloride |
| Standard InChI | InChI=1S/C9H9ClN2.ClH/c1-7-2-3-12-6-8(5-10)11-9(12)4-7;/h2-4,6H,5H2,1H3;1H |
| Standard InChI Key | GWCDKJFDCLMCSE-UHFFFAOYSA-N |
| SMILES | CC1=CC2=NC(=CN2C=C1)CCl.Cl |
| Canonical SMILES | CC1=CC2=NC(=CN2C=C1)CCl.Cl |
Introduction
Chemical Structure and Properties
Molecular Composition and Identification
2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride is derived from the parent compound 2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine, which has a molecular formula of C9H9ClN2 . When converted to the hydrochloride salt, a molecule of HCl is added, resulting in the formula C9H9ClN2·HCl. The parent compound has a molecular weight of 180.63 g/mol , while the hydrochloride salt would have an increased molecular weight due to the addition of HCl (36.46 g/mol).
The compound is characterized by its heterocyclic structure featuring fused imidazole and pyridine rings. The imidazo[1,2-a]pyridine ring system serves as a structural isostere of benzimidazole, which is found in various biologically active compounds . Key structural features include:
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A chloromethyl group at position 2 of the imidazo ring
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A methyl substituent at position 7 of the pyridine ring
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The hydrochloride salt formation at one of the nitrogen atoms
Physical and Chemical Properties
The physical and chemical properties of 2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride are influenced by both the parent structure and the salt formation. While specific data for the hydrochloride salt is limited in the provided sources, certain properties can be inferred from related compounds and general principles of salt formation.
Table 1: Physical and Chemical Properties of 2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine and its Hydrochloride Salt
*Note: The related compound 2-(Chloromethyl)Imidazo[1,2-A]Pyridine (without the 7-methyl group) has a melting point of 84-85°C .
The hydrochloride salt formation significantly affects the physicochemical properties, particularly enhancing water solubility and potentially altering crystal morphology, which can be advantageous for pharmaceutical applications.
Synthesis Methods
General Synthetic Routes
The synthesis of 2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine typically precedes the formation of its hydrochloride salt. Based on the synthesis approaches for similar imidazo[1,2-a]pyridine derivatives, several synthetic pathways can be employed.
One common approach involves the reaction of 2-aminopyridine derivatives with chloroacetone or similar α-haloketones. The search results describe a related synthesis pathway:
"To a stirred solution of 2-aminopyridine (44.3 mmol, 1 eq) in DME, 100mL. After stirring at room temperature for 5h, the formed solid was filtered, and washed with thrice 25 mL of DME, 1,1,3-trichloroacetone (63.5 mmol, 1.4 eq) was added dropwise at room temperature."
Salt Formation
The conversion of 2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine to its hydrochloride salt is typically achieved through treatment with hydrogen chloride in various forms:
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Bubbling HCl gas through a solution of the free base in an appropriate solvent (e.g., diethyl ether, ethanol)
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Adding concentrated HCl to a solution of the free base
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Using a solution of HCl in anhydrous solvents like diethyl ether or dioxane
The resulting salt is typically isolated through filtration and purification by recrystallization from suitable solvents.
Chemical Reactivity
Reactivity Profile
The chemical behavior of 2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride is primarily influenced by the chloromethyl group at position 2, which serves as an electrophilic center capable of participating in various nucleophilic substitution reactions. The reactivity is further modulated by:
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The imidazole ring's electron-rich nature, which enables participation in electrophilic aromatic substitution reactions
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The methyl group at position 7, which contributes electron density to the system through inductive effects
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The salt formation at the nitrogen, which affects the electron distribution within the heterocyclic system
Key Reactions
One of the most significant reaction pathways involves nucleophilic substitution at the chloromethyl group. The chloride can be displaced by various nucleophiles including:
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Amines (primary, secondary) to form aminomethyl derivatives
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Alcohols to form ethers
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Thiols to form thioethers
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Cyanide to form nitrile derivatives
A representative example of chemical modification can be seen in the synthesis of derivatives:
"To a solution of 100 mg of (imidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile (0.41 mmol, 1 eq) in 2 ml of acetonitrile, 93 mg (0.7 mmol; 1.7 eq) of NCS was added with stirring at room temperature. The reaction was left under stirring for 3 h."
In the hydrochloride salt form, the reactivity of the nitrogen centers is modified, generally reducing nucleophilicity while potentially enhancing the reactivity of the chloromethyl group due to the electron-withdrawing effect of the protonated nitrogen.
Applications and Research Findings
Medicinal Chemistry Applications
2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine and its hydrochloride salt have garnered interest in medicinal chemistry research due to the biological activities associated with the imidazo[1,2-a]pyridine scaffold. This heterocyclic system is present in various pharmaceutical compounds and bioactive molecules.
The compound finds applications "primarily in chemical research and medicinal chemistry" with "potential as an antitumor agent". The imidazo[1,2-a]pyridine ring is described as "a structural isostere of benzimidazole, the heterocyclic nucleus of chlormidazole" , suggesting potential antimicrobial applications as well.
Synthetic Intermediates
Due to the reactive chloromethyl group, 2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride serves as a valuable synthetic intermediate for the preparation of more complex molecules. The compound can undergo various transformations to introduce diverse functional groups at the chloromethyl position, allowing for the generation of compound libraries for structure-activity relationship studies.
In particular, the compound has been utilized in the synthesis of derivatives with potential biological activities, as evidenced by research into related compounds such as "Imidazo[1,2-a]pyridinyl-Phenylacrylonitrile" derivatives .
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